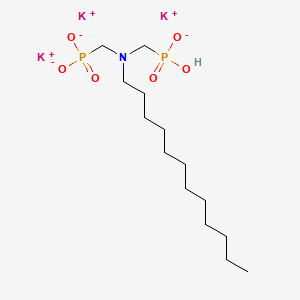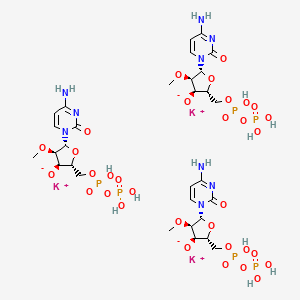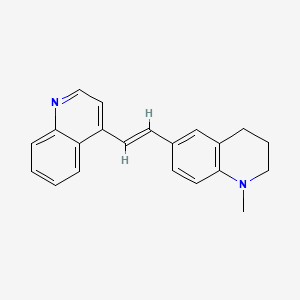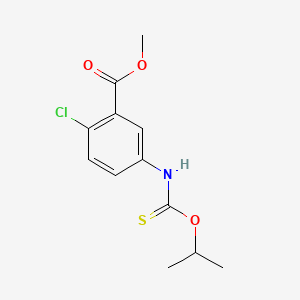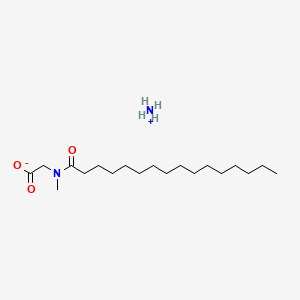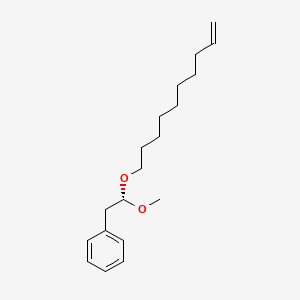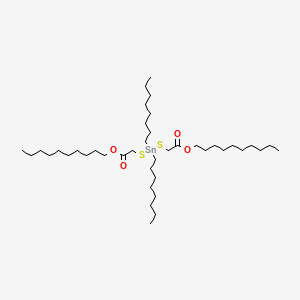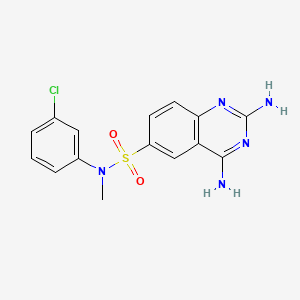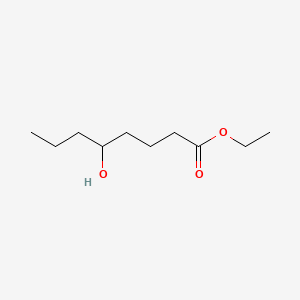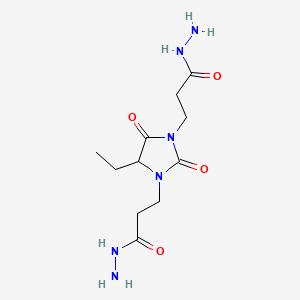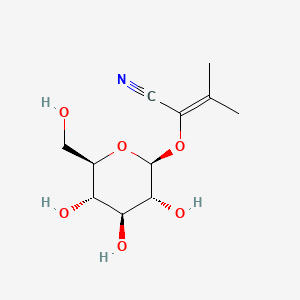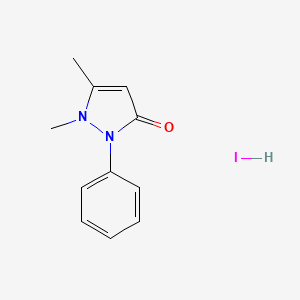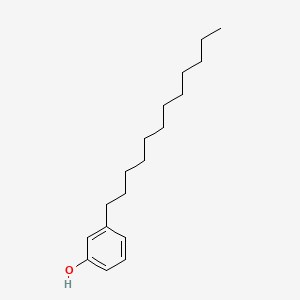
3-Dodecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a dodecyl chain (a twelve-carbon alkyl chain) at the third position. This compound is known for its surfactant properties and is used in various industrial applications, including as an additive in lubricants and as a precursor for the synthesis of other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Dodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or a solid acid catalyst, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve high conversion rates and selectivity towards the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phenol and dodecene are fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dodecylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent used in the reduction of quinones.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
3-Dodecylphenol has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 3-Dodecylphenol is primarily related to its surfactant properties. The dodecyl chain provides hydrophobic characteristics, while the phenol group offers hydrophilic properties. This amphiphilic nature allows this compound to reduce surface tension and form micelles in aqueous solutions. These properties are exploited in various applications, such as emulsification and solubilization of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Nonylphenol: Another alkylphenol with a nine-carbon alkyl chain.
Octylphenol: Contains an eight-carbon alkyl chain and is used in similar applications as nonylphenol.
Butylphenol: With a four-carbon alkyl chain, it is used in the production of resins and as a plasticizer.
Uniqueness of 3-Dodecylphenol: this compound’s longer alkyl chain provides enhanced hydrophobic properties compared to shorter-chain alkylphenols. This makes it particularly effective in applications requiring strong surfactant properties and stability in various industrial processes .
Propriétés
Numéro CAS |
29665-57-4 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3-dodecylphenol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16,19H,2-11,13H2,1H3 |
Clé InChI |
PPUYTKKLEAZCCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


